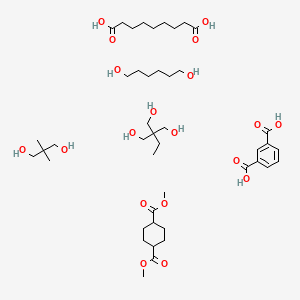
Benzene-1,3-dicarboxylic acid;dimethyl cyclohexane-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol;nonanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxylic acid, polymer with dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol and nonanedioic acid is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications, particularly in the production of high-performance materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a series of esterification and polycondensation reactions. The primary reactants include 1,3-benzenedicarboxylic acid, dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol, and nonanedioic acid. These reactants undergo esterification in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the reactants are mixed and heated to initiate the esterification process. The reaction mixture is then subjected to polycondensation, where the polymer chains are formed. The process is carefully monitored to ensure the desired molecular weight and structural properties of the polymer.
Análisis De Reacciones Químicas
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced mechanical, thermal, and chemical properties, making them suitable for advanced applications.
Aplicaciones Científicas De Investigación
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its unique structural properties.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular bonds, enhancing its mechanical and thermal properties. The pathways involved include hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to the polymer’s stability and performance.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene terephthalate: A widely used polymer with similar ester linkages.
Polybutylene terephthalate: Another polymer with comparable structural properties.
Polycarbonate: Known for its high impact resistance and transparency.
Uniqueness
The uniqueness of 1,3-benzenedicarboxylic acid, polymer with dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol and nonanedioic acid lies in its complex structure, which imparts superior mechanical and thermal properties compared to similar polymers. Its ability to undergo various chemical modifications further enhances its versatility and applicability in advanced materials science.
Propiedades
Número CAS |
89911-11-5 |
|---|---|
Fórmula molecular |
C44H78O19 |
Peso molecular |
911.1 g/mol |
Nombre IUPAC |
benzene-1,3-dicarboxylic acid;dimethyl cyclohexane-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol;nonanedioic acid |
InChI |
InChI=1S/C10H16O4.C9H16O4.C8H6O4.C6H14O3.C6H14O2.C5H12O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h7-8H,3-6H2,1-2H3;1-7H2,(H,10,11)(H,12,13);1-4H,(H,9,10)(H,11,12);7-9H,2-5H2,1H3;7-8H,1-6H2;6-7H,3-4H2,1-2H3 |
Clave InChI |
YGIZEVOUDCNGKV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)CO.CC(C)(CO)CO.COC(=O)C1CCC(CC1)C(=O)OC.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCCO)CCO |
Números CAS relacionados |
89911-11-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















